molecular formula C17H12O2S B14959555 7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione

7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione

Katalognummer: B14959555
Molekulargewicht: 280.3 g/mol
InChI-Schlüssel: HXWKSPWEYUIQNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione is a complex organic compound with the molecular formula C17H12O2S. This compound is known for its unique structure, which includes a fused benzofuran and chromene ring system with a thione group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory procedures to ensure cost-effectiveness and scalability. This might include the use of continuous flow reactors and advanced purification techniques to maintain the quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione has several applications in scientific research:

Wirkmechanismus

The mechanism by which 7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. These interactions could involve binding to enzymes or receptors, leading to modulation of biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione apart is its unique combination of a thione group with the fused benzofuran and chromene rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C17H12O2S

Molekulargewicht

280.3 g/mol

IUPAC-Name

7,10-dimethyl-[1]benzofuro[6,5-c]isochromene-5-thione

InChI

InChI=1S/C17H12O2S/c1-9-8-18-15-10(2)16-14(7-13(9)15)11-5-3-4-6-12(11)17(20)19-16/h3-8H,1-2H3

InChI-Schlüssel

HXWKSPWEYUIQNK-UHFFFAOYSA-N

Kanonische SMILES

CC1=COC2=C(C3=C(C=C12)C4=CC=CC=C4C(=S)O3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.